molecular formula C20H18IN7O4 B3725477 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N'-[(E)-(3-ETHOXY-4-HYDROXY-5-IODOPHENYL)METHYLIDENE]ACETOHYDRAZIDE

2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N'-[(E)-(3-ETHOXY-4-HYDROXY-5-IODOPHENYL)METHYLIDENE]ACETOHYDRAZIDE

Cat. No.: B3725477
M. Wt: 547.3 g/mol
InChI Key: DLNHQUKJCFNXKQ-NUGSKGIGSA-N
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Description

This compound is a heterocyclic hybrid featuring a 1,3-benzodiazole core linked to a 4-amino-1,2,5-oxadiazole moiety. The acetohydrazide side chain is substituted with an (E)-configured arylidene group containing 3-ethoxy, 4-hydroxy, and 5-iodo substituents. The iodine atom may enhance binding affinity through halogen bonding, while the ethoxy and hydroxy groups could influence solubility and target interactions.

Properties

IUPAC Name

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18IN7O4/c1-2-31-15-8-11(7-12(21)18(15)30)9-23-25-16(29)10-28-14-6-4-3-5-13(14)24-20(28)17-19(22)27-32-26-17/h3-9,30H,2,10H2,1H3,(H2,22,27)(H,25,29)/b23-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLNHQUKJCFNXKQ-NUGSKGIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=NNC(=O)CN2C3=CC=CC=C3N=C2C4=NON=C4N)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=N/NC(=O)CN2C3=CC=CC=C3N=C2C4=NON=C4N)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18IN7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(E)-(3-ETHOXY-4-HYDROXY-5-IODOPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves multi-step reactions starting from readily available precursors. The process may include:

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This includes using continuous flow reactors for better control over reaction conditions and employing advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(E)-(3-ETHOXY-4-HYDROXY-5-IODOPHENYL)METHYLIDENE]ACETOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Ethyl iodide, iodine, various halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Structural Features

  • Oxadiazole and Benzodiazole Rings : These heterocyclic structures are known for their pharmacological properties.
  • Hydrazide Linkage : This functional group is often associated with biological activity, particularly in the development of anti-cancer and anti-inflammatory agents.

Anticancer Activity

Research indicates that compounds containing oxadiazole and benzodiazole moieties exhibit significant anticancer properties. For example, studies have shown that derivatives of 4-amino-1,2,5-oxadiazole can inhibit tumor growth through various mechanisms:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells by activating caspases or inhibiting cell cycle progression.
  • Case Study : A derivative similar to the compound demonstrated potent activity against breast cancer cell lines, suggesting a potential pathway for further development.

Antimicrobial Properties

The presence of the hydrazide functional group is linked to antimicrobial activity. Compounds with such structures have been shown to inhibit bacterial growth effectively.

  • Research Findings : A study found that hydrazone derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.
  • Application : The compound could be explored as a lead structure for developing new antibiotics.

Anti-inflammatory Effects

The ethoxy and hydroxyl groups present in the compound may contribute to anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

  • Evidence : Compounds with similar functional groups have been documented to reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Clinical Relevance : This aspect could be crucial for developing therapeutic agents for conditions like rheumatoid arthritis.

Organic Electronics

The unique electronic properties of the compound suggest potential applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

  • Conductivity Studies : Preliminary studies indicate that derivatives of oxadiazole can enhance charge transport properties in organic semiconductor materials.
  • Future Prospects : The compound could be synthesized into thin films for use in electronic devices.

Photovoltaic Applications

Research has indicated that compounds containing oxadiazole units can improve the efficiency of solar cells by acting as electron transport materials.

Summary of Biological Activities

Activity TypeCompound StructureObserved EffectReference
Anticancer4-amino-1,2,5-oxadiazole derivativeInhibition of tumor cell growth
AntimicrobialHydrazone derivativesSignificant antibacterial activity
Anti-inflammatoryEthoxy and hydroxyl-containing compoundsReduction in inflammatory markers

Mechanism of Action

The mechanism of action of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(E)-(3-ETHOXY-4-HYDROXY-5-IODOPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the oxadiazole ring can interact with nucleophilic sites on proteins, while the benzodiazole ring can engage in π-π stacking interactions with aromatic amino acids .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound’s hybrid heterocyclic architecture aligns with several classes of bioactive molecules. Key comparisons include:

Table 1: Structural and Functional Comparison

Compound Name/Class Core Structure Key Substituents Molecular Weight (g/mol) Reported Bioactivity Reference
Target Compound 1,3-Benzodiazole + 1,2,5-oxadiazole 3-Ethoxy-4-hydroxy-5-iodophenyl ~537.26* Hypothesized antimicrobial
Benzimidazole-oxadiazole derivative Benzimidazole + 1,2,5-oxadiazole Pyrazole-methylidene 427.43 N/A (structural analog)
Substituted 1,2,4-oxadiazoles 1,2,4-Oxadiazole + benzoxazine Varied phenyl groups ~350–450 Synthetic intermediates
Benzo[h]chromene derivatives Benzo[h]chromene Alkyl/aryl groups ~280–400 Antimycobacterial

*Calculated based on structural components.

Functional Insights
  • Benzimidazole-Oxadiazole Derivatives : The compound in shares the 1,2,5-oxadiazole motif but replaces 1,3-benzodiazole with benzimidazole. Benzimidazoles are recognized for antiparasitic and kinase-inhibitory roles, suggesting the target compound may exploit similar mechanisms .
  • 1,2,4-Oxadiazole-Benzoxazine Hybrids : highlights the versatility of oxadiazole rings in stabilizing molecular conformations. The target compound’s 1,2,5-oxadiazole may offer superior metabolic stability compared to 1,2,4-oxadiazoles due to reduced ring strain .
  • Benzo[h]chromenes : Though structurally distinct, these derivatives demonstrate that fused heterocycles with electron-rich aromatic systems (e.g., iodophenyl in the target) can disrupt microbial membranes or enzymes .
Computational Clustering Analysis

Using methodologies like Butina clustering (), the target compound would likely group with other heterocyclic hybrids due to:

H-bond donors/acceptors: The amino group on the oxadiazole and hydroxy group on the phenyl ring.

Halogen presence : Iodine’s polarizability distinguishes it from analogues with lighter halogens.

Planar aromatic systems : The benzodiazole and oxadiazole cores enable π-π stacking with biological targets .

Biological Activity

The compound 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,3-benzodiazol-1-yl]-N'-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]acetohydrazide is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

C18H19N7O4I\text{C}_{18}\text{H}_{19}\text{N}_{7}\text{O}_{4}\text{I}

This structure contains multiple functional groups that contribute to its biological properties.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to the presence of the oxadiazole and benzodiazole moieties, which are known for their diverse pharmacological effects.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways.
  • Antioxidant Properties : The presence of hydroxyl groups can enhance its ability to scavenge free radicals.
  • Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains.

Research Findings

Recent studies have investigated the biological activities of similar compounds, providing insights into potential applications.

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
Compound AAntimicrobial25
Compound BAntioxidant15
Compound CEnzyme Inhibition30

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

  • Case Study on Antimicrobial Efficacy :
    • A study demonstrated that a compound structurally similar to the target compound exhibited significant antimicrobial activity against Staphylococcus aureus with an IC50 value of 20 µM. This suggests that modifications in the structure may enhance or alter biological activity.
  • Case Study on Enzyme Inhibition :
    • Research indicated that a derivative with a similar oxadiazole ring inhibited a key enzyme in cancer cell proliferation, showcasing potential as an anticancer agent.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis optimization should employ Design of Experiments (DoE) principles to systematically vary reaction parameters (e.g., temperature, solvent, catalyst). For example, Bayesian optimization algorithms can identify optimal conditions with minimal experimental runs by iteratively updating reaction models based on yield data . High-performance liquid chromatography (HPLC) should monitor reaction progress, ensuring intermediates and byproducts are resolved (e.g., using C18 columns with acetonitrile/water gradients) .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) provides definitive structural confirmation, particularly for verifying the (E)-configuration of the hydrazide moiety and iodine positioning .
  • High-resolution mass spectrometry (HRMS) and NMR (1H, 13C, and 2D experiments like COSY/NOESY) validate molecular mass and substituent connectivity. For example, NOESY can confirm spatial proximity between the benzodiazole and oxadiazole rings .

Q. How can researchers mitigate unwanted side reactions during functional group modifications (e.g., oxidation of the oxadiazole ring)?

  • Methodological Answer :

  • Use protective groups (e.g., tert-butoxycarbonyl for amines) during multi-step synthesis.
  • Employ mild oxidizing agents (e.g., meta-chloroperbenzoic acid) for controlled oxidation, monitored via thin-layer chromatography (TLC) with UV visualization .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed binding mechanisms with biological targets?

  • Methodological Answer :

  • Perform molecular dynamics (MD) simulations using force fields (e.g., AMBER) to assess stability of ligand-target complexes. For instance, conflicting data on hydrogen bonding between the oxadiazole amino group and a kinase active site can be tested by simulating binding poses over 100 ns trajectories .
  • Pair simulations with isothermal titration calorimetry (ITC) to experimentally validate binding thermodynamics, resolving discrepancies between predicted and observed ΔG values .

Q. What strategies address crystallographic refinement challenges (e.g., disorder in the iodophenyl group)?

  • Methodological Answer :

  • Use SHELXL’s PART/SUMP commands to model disorder, applying occupancy refinement and geometric restraints. For example, split the iodine atom into two positions with 50% occupancy each, constrained by similarity in bond lengths .
  • Validate with Hirshfeld surface analysis to ensure intermolecular interactions (e.g., C–H···O contacts) are not artifacts of poor refinement .

Q. How can researchers reconcile conflicting SAR data for analogs with modified benzodiazole substituents?

  • Methodological Answer :

  • Conduct free-energy perturbation (FEP) calculations to quantify substituent effects on binding affinity. For example, replacing the ethoxy group with methoxy may alter hydrophobic interactions, which FEP can model via alchemical transformations in explicit solvent .
  • Validate with surface plasmon resonance (SPR) to measure on/off rates, distinguishing steric effects from electronic contributions .

Q. What experimental approaches elucidate the role of non-covalent interactions in stabilizing supramolecular assemblies of this compound?

  • Methodological Answer :

  • X-ray crystallography combined with Hirshfeld surface analysis identifies dominant interactions (e.g., π-π stacking between benzodiazole rings or halogen bonding involving iodine) .
  • Solid-state NMR (e.g., 15N CPMAS) probes hydrogen-bonding networks, correlating chemical shifts with interaction strengths .

Methodological Notes

  • Contradiction Handling : When structural data conflicts with spectroscopic results (e.g., NMR vs. X-ray), cross-validate using dynamic NMR (variable-temperature studies) to assess conformational flexibility .
  • Data Reproducibility : Archive raw crystallographic data (e.g., .hkl files) in public repositories (e.g., CCDC) and report refinement parameters (R1/wR2) transparently .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N'-[(E)-(3-ETHOXY-4-HYDROXY-5-IODOPHENYL)METHYLIDENE]ACETOHYDRAZIDE
Reactant of Route 2
2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N'-[(E)-(3-ETHOXY-4-HYDROXY-5-IODOPHENYL)METHYLIDENE]ACETOHYDRAZIDE

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